An In-depth Technical Guide to 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one
An In-depth Technical Guide to 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of the heterocyclic compound 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one . While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes information on its core structure, plausible synthetic routes based on established organic chemistry principles, and predicted characteristics. This guide serves as a foundational resource for researchers interested in the exploration of novel oxindole derivatives for applications in medicinal chemistry and drug discovery.
Introduction to the Oxindole Scaffold
The oxindole core, a bicyclic structure consisting of a fused benzene and pyrrolidin-2-one ring system, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in a wide array of natural products and synthetic molecules exhibiting significant biological activities.[1] The versatility of the oxindole ring system allows for functionalization at various positions, leading to a diverse range of pharmacological profiles, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The subject of this guide, 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one, is a derivative of this important class of compounds, featuring a methyl group at the 1-position (the nitrogen atom) and a propanoyl group at the 5-position of the aromatic ring.
Core Molecular Properties
Based on its chemical structure, the fundamental properties of 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one can be defined.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | |
| IUPAC Name | 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one | - |
Structural Diagram:
Caption: Chemical structure of 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one.
Proposed Synthesis Pathway: Friedel-Crafts Acylation
A highly plausible and efficient method for the synthesis of 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one is the Friedel-Crafts acylation of 1-methyl-2-oxindole.[3] This well-established reaction in organic chemistry involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: Proposed synthesis of 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a stirred solution of 1-methyl-2-oxindole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1-1.5 eq.) portion-wise at 0 °C.
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Acylation: To this mixture, add propanoyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial as Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.
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Lewis Acid Catalyst: AlCl₃ is a common and effective Lewis acid for Friedel-Crafts reactions. It activates the acyl chloride, making it a more potent electrophile.
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Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.
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Solvent Choice: The choice of solvent can influence the reactivity and regioselectivity of the reaction. Dichloromethane is a common choice, while nitrobenzene can be used for less reactive substrates.
Predicted Physicochemical and Spectroscopic Properties
While specific experimental data is unavailable, the properties of 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one can be predicted based on its structure and data from analogous compounds.
Predicted Physical Properties:
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Appearance: Likely a solid at room temperature.
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Melting Point: The melting point of the parent compound, 1-methyl-2-oxindole, is 85-88 °C. The addition of the propanoyl group is expected to increase the melting point.
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Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Solubility in water is likely to be low.
Predicted Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the nitrogen (a singlet around 3.2 ppm), the methylene protons of the oxindole ring (a singlet around 3.6 ppm), the aromatic protons, and the protons of the propanoyl group (a triplet for the methyl group and a quartet for the methylene group).
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons (one from the oxindole ring and one from the propanoyl group), the aromatic carbons, the methyl and methylene carbons of the oxindole core, and the carbons of the propanoyl group.
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IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands for the two carbonyl groups (C=O stretch), likely in the range of 1680-1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 203.24). Fragmentation patterns would likely involve the loss of the propanoyl group.
Potential Applications in Drug Discovery
The 5-acyl-oxindole scaffold is a key pharmacophore in a variety of biologically active molecules. Derivatives with acyl groups at the 5-position have been investigated for their potential as:
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Anticancer Agents: Many oxindole derivatives are known to inhibit protein kinases, which are crucial for cell signaling and proliferation. The propanoyl group could potentially interact with specific binding sites on these enzymes.
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Anti-inflammatory Agents: Some oxindole derivatives have shown anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase (COX).
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Antimicrobial Agents: The oxindole nucleus has been incorporated into compounds with activity against various bacteria and fungi.
The specific biological activity of 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one would need to be determined through in vitro and in vivo screening assays.
Conclusion
References
- Sekhar, K. V. G. C., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.
- Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(23), 15635-15664.
- Velan, G., & Ramaswamy, K. (2020). Acylation of oxindoles using methyl/phenyl esters via the mixed Claisen condensation – an access to 3-alkylideneoxindoles. Organic & Biomolecular Chemistry, 18(20), 3843-3847.
- Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235.
- Chen, L., et al. (2016). Design, Synthesis, and Biological Activities of Spirooxindoles Containing Acylhydrazone Fragment Derivatives Based on the Biosynthesis of Alkaloids Derived from Tryptophan. Journal of Agricultural and Food Chemistry, 64(34), 6508–6516.
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Li, J., et al. (2003). Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole. Synlett, 2003(10), 1447-1450.
